5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Luminescence Properties
One of the primary applications of derivatives of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid is in the field of luminescence. Trilleras et al. (2017) synthesized derivatives that showed promising luminescence properties in both solution and solid state. Notably, some compounds exhibited excellent fluorescence quantum yield values, comparable to the rhodamine B standard. Theoretical calculations align with experimental measurements, aiding in understanding the electronic behavior of these compounds (Trilleras et al., 2017).
Antifungal Activity
Another significant application is in antifungal activity. Liu et al. (2020) designed and synthesized 36 novel derivatives that showed significant antifungal activity against various fruit and crop disease fungi. Notably, compound 5IV-d exhibited potent inhibitory effects on SDH enzymes, demonstrating its efficacy as an SDH inhibitor (Liu et al., 2020).
Crystallography and Structural Analysis
The compound and its derivatives have been studied for their crystal structures and regioisomer identification. Kumarasinghe et al. (2009) provided insights into the crystallography of related compounds, illustrating the importance of X-ray analysis for unambiguous structure determination. Such studies are crucial in the field of material science and molecular engineering (Kumarasinghe et al., 2009).
Antimicrobial Studies
Compounds derived from 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid have also been explored for their antimicrobial properties. Jadhav et al. (2009) synthesized novel pyrazoline and isoxazoline derivatives that showed significant to moderate antimicrobial activity, highlighting the potential of these compounds in pharmaceutical applications (Jadhav et al., 2009).
Optical and Nonlinear Optical Properties
The derivatives of this compound have also been investigated for their optical and nonlinear optical properties. For instance, Tamer et al. (2015) conducted a study combining experimental and theoretical approaches to understand the nonlinear optical activity of related molecules (Tamer et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15(18)19)17-16-13/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHZXBIHVSQLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NNC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661693 |
Source
|
Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1257877-12-5 |
Source
|
Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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